molecular formula C26H46O2 B14458344 Hexacosa-17,20,23-trienoic acid CAS No. 76014-33-0

Hexacosa-17,20,23-trienoic acid

Cat. No.: B14458344
CAS No.: 76014-33-0
M. Wt: 390.6 g/mol
InChI Key: LEDQXDMQVKXKAT-UHFFFAOYSA-N
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Description

Hexacosa-17,20,23-trienoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 26-carbon backbone and three double bonds at positions 17, 20, and 22. It is a methyl ester derivative identified as a significant component (14.59%) in Ximenia oil, a plant-derived oil used in cosmetics due to its non-toxicity to human keratinocytes at concentrations ≤10 µg/mL and UV-absorbing properties . Its structure (C26:3, ω-3 or ω-6 depending on double bond positioning) distinguishes it from shorter-chain trienoic acids like α-linolenic acid (C18:3, ω-3) and hexadecatrienoic acid (C16:3) .

Properties

CAS No.

76014-33-0

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

IUPAC Name

hexacosa-17,20,23-trienoic acid

InChI

InChI=1S/C26H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h3-4,6-7,9-10H,2,5,8,11-25H2,1H3,(H,27,28)

InChI Key

LEDQXDMQVKXKAT-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Hexacosa-17,20,23-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds.

    Substitution: Halogenation reactions can occur in the presence of halogens like bromine (Br2).

Major Products Formed:

    Oxidation: Formation of epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Hexacosa-17,20,23-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosa-17,20,23-trienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can act as a ligand for specific receptors, modulating various biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trienoic Fatty Acids

Compound Name Chain Length Double Bond Positions IUPAC Name Key Sources/Applications
Hexacosa-17,20,23-trienoic acid C26:3 17, 20, 23 This compound Ximenia oil (cosmetics)
(5E,8E,11E)-Hexacosa-5,8,11-trienoic acid C26:3 5, 8, 11 Hexacosa-5,8,11-trienoic acid Synthetic/biological studies
α-Linolenic acid C18:3 9, 12, 15 Octadeca-9,12,15-trienoic acid Plant oils (nutrition)
Hexadeca-7,10,13-trienoic acid C16:3 7, 10, 13 Hexadeca-7,10,13-trienoic acid Jasmonic acid precursors
Sciadonic acid C20:3 5, 11, 14 Icosa-5,11,14-trienoic acid Conifer seed oils
Eicosa-11,14,17-trienoic acid C20:3 11, 14, 17 Icosa-11,14,17-trienoic acid Human blood (biomarker studies)

Key Observations :

  • Chain Length: this compound’s extended carbon chain (C26) contrasts with shorter analogs (C16–C20), influencing physical properties like viscosity and membrane integration .
  • Double Bond Localization: The distal positioning of double bonds in this compound (near the methyl end) may confer unique UV-absorption capabilities, critical in cosmetic formulations . In contrast, central double bonds in α-linolenic acid (C18:3) enhance its role in anti-inflammatory pathways .

Functional and Metabolic Roles

Table 2: Functional Differences in Trienoic Acids

Compound Biological Role Research Findings
This compound UV protection, skin barrier enhancement Reduces UV transmittance (200–300 nm) in Ximenia oil films; non-irritating
α-Linolenic acid (C18:3) Essential ω-3 fatty acid, precursor to EPA/DHA Comprises 85 mg/100 g in A. unedo fruits; supports cardiovascular health
Hexadeca-7,10,13-trienoic acid Jasmonate synthesis in plants Oxidized to form jasmonic acid, regulating stress responses
Eicosa-11,14,17-trienoic acid Potential biomarker for pancreatic cancer Correlates with NRXN3 gene variants; limited mechanistic studies
Sciadonic acid (C20:3) Δ5-desaturase bypass in lipid metabolism Found in gymnosperms; alternative pathway to arachidonic acid

Key Insights :

  • Thermotolerance: Trienoic acids like C16:3 in chloroplast lipids are critical for plant thermotolerance, but their levels decrease under high temperatures, unlike saturated analogs (e.g., C16:0) .
  • Oxidation Sensitivity: Trienoic acids (e.g., C18:3) are prone to non-enzymatic oxidation, as seen in Arabidopsis mutants lacking vitamin E, leading to oxidative stress .

Q & A

Q. What are the best practices for citing literature on this compound in grant proposals?

  • Methodological Answer : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Lipid Research) over reviews. Use reference managers (e.g., Zotero) to track citations and avoid redundant self-citation. Highlight methodological rigor of cited studies (e.g., sample size, statistical methods) to strengthen proposals .

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